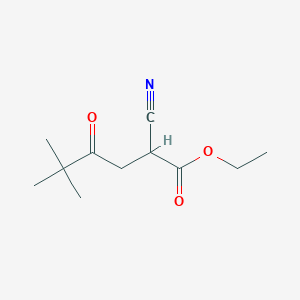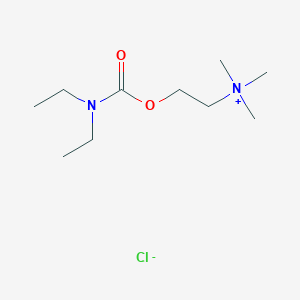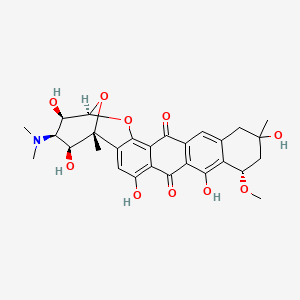![molecular formula C5H6ClN5 B14502821 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride CAS No. 64821-93-8](/img/structure/B14502821.png)
2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride typically involves the condensation of 5-amino-1H-1,2,4-triazole with 2-chloro-3-formylquinoline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolopyrimidine core. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted triazolopyrimidines with diverse functional groups.
Applications De Recherche Scientifique
2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Triazolopyrimidines: Compounds with similar triazole and pyrimidine rings, such as 1,2,4-triazolo[1,5-a]pyrimidine.
Pyrimidines: Compounds like 2,4-diaminopyrimidine, which share the pyrimidine core but lack the triazole ring.
Triazoles: Compounds such as 1,2,4-triazole, which contain the triazole ring but not the pyrimidine core.
Uniqueness: 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride is unique due to its fused triazole and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
64821-93-8 |
|---|---|
Formule moléculaire |
C5H6ClN5 |
Poids moléculaire |
171.59 g/mol |
Nom IUPAC |
2-methyltriazolo[4,5-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c1-10-8-4-2-6-3-7-5(4)9-10;/h2-3H,1H3;1H |
Clé InChI |
LACSFNGTDKPJMO-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C2C=NC=NC2=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)





![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)

